molecular formula C13H7Br2NS B14428134 5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole CAS No. 79811-36-2

5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole

Cat. No.: B14428134
CAS No.: 79811-36-2
M. Wt: 369.08 g/mol
InChI Key: WYGXTVCNGLSIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole is a heterocyclic aromatic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole typically involves the bromination of 2-phenyl-1,3-benzothiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of polar solvents and catalysts.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups such as amines, thiols, or alkyl groups.

Scientific Research Applications

5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-phenyl-1,3-benzothiazole
  • 2-(3-Bromophenyl)-1,3-benzothiazole
  • 5-Chloro-2-(3-chlorophenyl)-1,3-benzothiazole

Uniqueness

5-Bromo-2-(3-bromophenyl)-1,3-benzothiazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

79811-36-2

Molecular Formula

C13H7Br2NS

Molecular Weight

369.08 g/mol

IUPAC Name

5-bromo-2-(3-bromophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7Br2NS/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H

InChI Key

WYGXTVCNGLSIKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.